molecular formula C25H21N3O6S B2793799 N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 902295-22-1

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2793799
CAS No.: 902295-22-1
M. Wt: 491.52
InChI Key: ZXHMXCSGFBPCOK-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a synthetic small molecule characterized by a multi-heterocyclic structure. This compound features a benzothieno[3,2-d]pyrimidine core, a scaffold known to exhibit a wide range of biological activities in research settings. The structure is functionalized with a 3,4-dimethoxyphenyl acetamide group and a furylmethyl substituent, which may influence its physicochemical properties and biomolecular interactions . Compounds containing the benzothienopyrimidine nucleus have been investigated in various scientific disciplines for their potential as key intermediates in organic synthesis and as tools for probing biological pathways . The specific arrangement of its functional groups makes it a compound of interest for researchers exploring enzyme inhibition, cellular signaling, and other biochemical mechanisms. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

902295-22-1

Molecular Formula

C25H21N3O6S

Molecular Weight

491.52

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H21N3O6S/c1-32-18-10-9-15(12-19(18)33-2)26-21(29)14-27-22-17-7-3-4-8-20(17)35-23(22)24(30)28(25(27)31)13-16-6-5-11-34-16/h3-12H,13-14H2,1-2H3,(H,26,29)

InChI Key

ZXHMXCSGFBPCOK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)SC5=CC=CC=C53)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound notable for its intricate structure and potential biological activities. The compound features a dimethoxyphenyl moiety and a benzothieno-pyrimidine core, indicating a promising pharmacological profile. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21N3O6SC_{25}H_{21}N_{3}O_{6}S, with a molecular weight of approximately 491.52 g/mol. The structural uniqueness arises from its combination of aromatic rings and heterocyclic components, which may contribute to its biological efficacy.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance:

  • Mechanism : The benzothieno-pyrimidine core is believed to interact with cellular pathways involved in tumor growth and proliferation.
  • Case Study : A study evaluating derivatives of benzothieno-pyrimidines found that modifications in the structure could enhance cytotoxicity against various cancer cell lines, suggesting that N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide may also possess similar properties .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties:

  • Research Findings : Compounds with similar moieties have shown effectiveness against a range of bacteria and fungi. For example, derivatives containing thienopyrimidine cores have been documented for their antibacterial effects .
  • Potential Applications : Given its unique structure, the compound could be explored for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases. Compounds resembling N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been shown to exhibit anti-inflammatory activities:

  • Mechanism : These effects are often mediated through inhibition of pro-inflammatory cytokines and pathways .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-2-[3-(furan-2-ylmethyl)-5-methylthieno[3,2-d]pyrimidin-1(2H)-yl]acetamideSimilar acetamide structure; thienopyrimidine coreAntitumor
5-(furan-2-ylmethyl)-N-(3-methoxyphenyl)thiazole-2-carboxamideThiazole instead of pyrimidine; methoxy substitutionAntimicrobial
N-(5-methylfuran-2-yl)-6-methylthieno[3,2-d]pyrimidin-4(5H)-oneDifferent furan substitution; thienopyrimidineAntiviral

Synthesis and Optimization

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves multi-step synthetic routes requiring careful optimization to achieve high yields and purity. Techniques such as radical cyclization have been employed in synthesizing similar compounds .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities across several domains:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, research has identified novel anticancer agents through multicellular spheroid assays, indicating that this compound may also demonstrate anticancer effects by targeting specific signaling pathways involved in tumor growth.
  • Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes linked to cancer pathways. Inhibition of the Type III secretion system (T3SS) has been noted in related compounds, suggesting that this compound could similarly affect bacterial virulence factors and contribute to antimicrobial activity.

Synthesis Pathways

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step synthetic routes. Key steps include:

  • Formation of the Benzothienopyrimidine Core : This involves the cyclization of appropriate precursors to establish the core structure essential for biological activity.
  • Introduction of Functional Groups : Specific groups such as the dimethoxyphenyl and furylmethyl moieties are introduced through substitution reactions.
  • Coupling Reactions : Final steps often involve coupling reactions to form the acetamide linkage, which is crucial for enhancing solubility and biological interactions.

Case Studies

Several case studies provide insights into the practical applications of compounds with similar structures:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, showcasing their potential use in developing new antibiotics.

Comparison with Similar Compounds

Key Structural Features:

  • Core Heterocycle: The benzothieno[3,2-d]pyrimidine core distinguishes this compound from analogs with benzofuropyrimidine (e.g., ) or pyrido[2,3-d]pyrimidine (e.g., ) scaffolds. The sulfur atom in the thieno ring may enhance lipophilicity compared to oxygen-containing benzofuro analogs .
  • Substituents :
    • The 2-furylmethyl group at position 3 contrasts with phenyl () or chlorophenyl () substituents in related compounds. Furyl groups may improve solubility due to oxygen’s polarity.
    • The 3,4-dimethoxyphenyl acetamide moiety is shared with compounds in and , suggesting a role in modulating receptor binding or metabolic stability .
  • Functional Groups : The 2,4-dioxo system enables hydrogen bonding, akin to 4-oxo or sulfanyl groups in and .

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound Benzothieno[3,2-d]pyrimidine 3-(2-furylmethyl), N-(3,4-dimethoxyphenyl) ~483.5 (estimated) 2,4-dioxo, acetamide
2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidine 3-(4-ethoxyphenyl), sulfanyl ~535.6 4-oxo, sulfanyl, acetamide
N-(3,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Pyridinyl, ethyl ~470.5 Sulfanyl, acetamide
2-(4-(2,4-Dichlorophenyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-ylamino)-N-phenylacetamide Pyrimidine Dichlorophenyl, dimethoxyphenyl ~509.3 Amino, acetamide

Pharmacological and Metabolic Insights

  • Biological Activity: Compounds with benzothieno-pyrimidine cores (e.g., ) are frequently studied for antibacterial or antifungal activity, though specific data for the target compound are unavailable.
  • Metabolic Behavior :
    • The ethoxyphenyl substituent in ’s analog may influence CYP3A4-mediated metabolism, as seen in AMG 487 (), where ethoxy groups led to mechanism-based CYP3A inhibition .
    • The furylmethyl group in the target compound could reduce metabolic instability compared to phenyl or chlorophenyl substituents due to lower cytochrome P450 affinity .

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for preparing this compound?

The synthesis involves multi-step organic reactions, including the formation of the benzothieno[3,2-d]pyrimidine core and subsequent functionalization. Key steps include:

  • Core construction : Cyclocondensation of thiophene derivatives with urea/thiourea under acidic conditions .
  • Substitution reactions : Introduction of the 2-furylmethyl and 3,4-dimethoxyphenyl groups via nucleophilic substitution or coupling reactions .
  • Critical parameters : Temperature (60–100°C), solvent selection (DMF or acetonitrile for polar intermediates), and catalyst use (e.g., Pd for cross-coupling) .
  • Purification : TLC and HPLC are essential for monitoring reaction progress and ensuring >95% purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and spatial arrangement, with the benzothieno-pyrimidine core showing distinct deshielded proton signals .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and identifies byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Variable substituent libraries : Synthesize analogs with modified furyl, methoxyphenyl, or acetamide groups to assess impact on target binding .
  • Biological assays : Use dose-response curves in enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., MTT assays) to quantify potency .
  • Computational modeling : Molecular docking (AutoDock/Vina) predicts interactions with targets like ATP-binding pockets, guiding rational design .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

  • Model validation : Cross-test in primary cell lines vs. immortalized cells to rule out proliferation-rate biases .
  • Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability confounders .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure observed effects are reproducible across replicates .

Q. How can the compound’s mechanism of action be elucidated using in vitro and in silico approaches?

  • Target identification : Combine affinity chromatography (bait: immobilized compound) with proteomics (LC-MS/MS) to isolate binding proteins .
  • Pathway analysis : RNA-seq or phosphoproteomics post-treatment reveals downstream signaling perturbations .
  • Dynamic simulations : MD simulations (GROMACS) predict conformational changes in target proteins upon compound binding .

Methodological Considerations

Q. What analytical techniques quantify stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Q. How are structure-activity data visualized to prioritize analogs for further study?

  • Heatmaps : Cluster analogs by IC50 values and substituent properties (e.g., logP, H-bond donors) .
  • 3D-QSAR : CoMFA/CoMSIA models correlate spatial electrostatic/hydrophobic fields with activity trends .

Data Interpretation Challenges

Q. Why might in vitro activity fail to translate to in vivo efficacy, and how is this addressed?

  • Metabolic inactivation : Use hepatic microsome assays to identify vulnerable functional groups (e.g., ester hydrolysis) .
  • Poor permeability : Measure Caco-2 monolayer penetration; introduce prodrug moieties (e.g., phosphate esters) to enhance absorption .

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